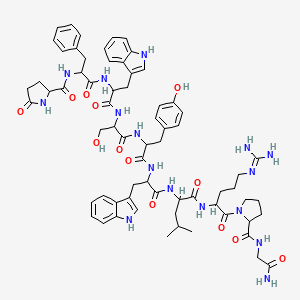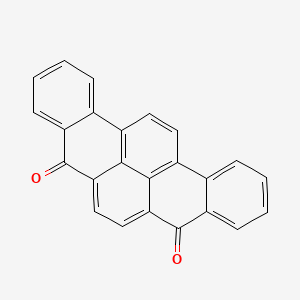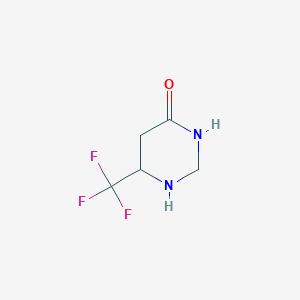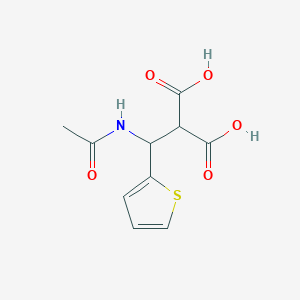![molecular formula C20H15FN2O2S B12108092 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)
2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl group with a fluorine atom at the 2’ position, a benzimidazole core, and a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the biphenyl and benzimidazole intermediates. One common route involves the reaction of 2-(2-fluorobiphenyl-4-yl)propionic acid with thionyl chloride to form an acid chloride, which is then reacted with tris(trimethylsilyloxy)ethylene to yield a key intermediate . This intermediate undergoes further reactions, including treatment with carbon tetrachloride and triphenylphosphine, followed by heating with N-methylthiourea in water to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl ring.
科学研究应用
2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in NMR studies.
Medicine: Explored for its potential use in the treatment of diseases due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects on cancer cells may be due to its ability to inhibit certain enzymes or signaling pathways critical for cell growth and division . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(2-Fluorobiphenyl-4-yl)propanoic acid: A precursor in the synthesis of the target compound.
Flurbiprofen: Contains a similar biphenyl structure and is used as a nonsteroidal anti-inflammatory drug.
Uniqueness
2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is unique due to its combination of a fluorinated biphenyl group, a benzimidazole core, and a methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.
属性
分子式 |
C20H15FN2O2S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
2-[4-(2-fluorophenyl)phenyl]-6-methylsulfonyl-1H-benzimidazole |
InChI |
InChI=1S/C20H15FN2O2S/c1-26(24,25)15-10-11-18-19(12-15)23-20(22-18)14-8-6-13(7-9-14)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,22,23) |
InChI 键 |
OBNJEGKQRUDUQM-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)






![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)


